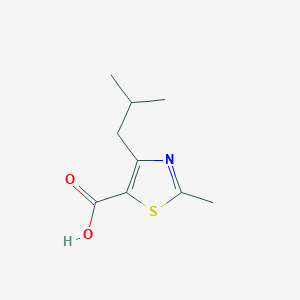
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
説明
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid (MMTA) is a chemical compound that belongs to the class of thiazole carboxylic acids. It is a heterocyclic compound that is widely used in scientific research due to its unique properties. MMTA has a molecular formula of C10H15NO2S and a molecular weight of 213.30 g/mol.
作用機序
The mechanism of action of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is not fully understood. However, it has been suggested that 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in the regulation of cellular processes. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation.
Biochemical and Physiological Effects:
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in inflammation. Additionally, 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is also relatively stable and can be stored for long periods without degradation. However, 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous-based experiments. Additionally, 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can exhibit some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to exhibit anti-tumor activity, and further studies could investigate its potential as a chemotherapeutic agent. Another potential direction is to investigate the mechanism of action of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Further studies could help to elucidate the molecular targets of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid and how it exerts its biological effects. Finally, future studies could investigate the potential of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid as an antibacterial agent. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to exhibit antibacterial activity, and further studies could investigate its potential as a new antibiotic.
科学的研究の応用
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is widely used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been used in various studies to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
特性
IUPAC Name |
2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)4-7-8(9(11)12)13-6(3)10-7/h5H,4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVWKKKUICAWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1226165-44-1 | |
| Record name | 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



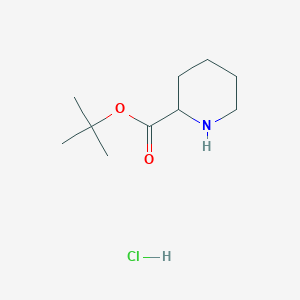


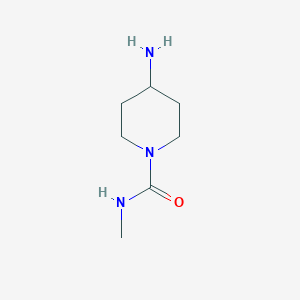
![2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B3376656.png)
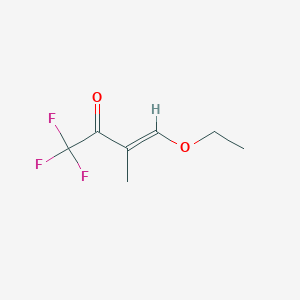
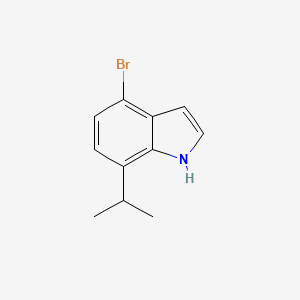
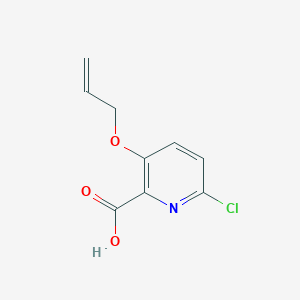
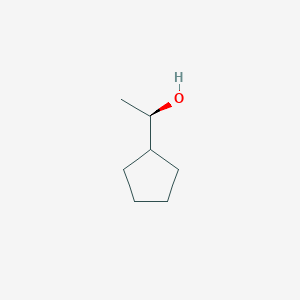

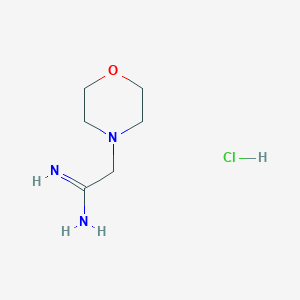

![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B3376722.png)
